![molecular formula C24H24N4O7 B1678285 Pafuramidine maleate CAS No. 837369-26-3](/img/structure/B1678285.png)
Pafuramidine maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
马来酸帕弗拉明是一种实验性药物,以马来酸盐的形式制备。 它已被研究用于治疗肺炎球菌肺炎,特别是在艾滋病毒/艾滋病患者中 。 马来酸帕弗拉明在治疗由原生动物寄生虫引起的非洲昏睡病(非洲人类锥虫病)的初期阶段也显示出潜力 .
准备方法
马来酸帕弗拉明的合成涉及多个步骤,从核心结构的制备开始,该结构包括一个被苯基取代的呋喃环。合成路线通常包括以下步骤:
呋喃环的形成: 可以通过多种方法实现,例如Paal-Knorr合成法。
取代反应: 苯基被引入呋喃环上的特定位置。
脒基的形成:
化学反应分析
马来酸帕弗拉明会经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化产物。
还原: 还原反应可以将马来酸帕弗拉明转化为其还原形式。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。从这些反应中形成的主要产物取决于所用试剂和条件。
科学研究应用
治疗肺炎球菌肺炎: 初步临床试验表明,马来酸帕弗拉明对肺炎球菌肺炎有效,与标准疗法相比,其副作用更少.
作用机制
马来酸帕弗拉明是呋喃胺的先导药物。一旦给药,它就会代谢成其活性形式,即呋喃胺。活性形式通过与靶生物的 DNA 结合来发挥其作用,从而干扰其复制和转录过程。 这导致寄生虫的生长和增殖受到抑制 。 所涉及的分子靶点和途径包括寄生虫的 DNA 以及对其生存至关重要的各种酶 .
相似化合物的比较
马来酸帕弗拉明由于其特定的结构和作用机制,与其他类似化合物相比具有独特性。类似化合物包括:
生物活性
Pafuramidine maleate, also known as DB289, is an experimental drug primarily investigated for the treatment of human African trypanosomiasis (HAT) and Pneumocystis pneumonia (PCP). This article delves into its biological activity, efficacy, safety profiles, and the outcomes of clinical trials.
Overview of this compound
Pafuramidine is a prodrug that converts to its active form, furamidine (DB75), in the body. It was developed to provide an oral treatment option for diseases that currently require parenteral administration. The compound has shown promise in treating both HAT and PCP, particularly in patients with HIV/AIDS.
Pafuramidine acts by inhibiting the growth of Trypanosoma brucei, the causative agent of HAT. The drug targets specific metabolic pathways within the parasite, leading to its death. The conversion to furamidine enhances its efficacy against the parasite while aiming to minimize side effects in humans.
Human African Trypanosomiasis (HAT)
A pivotal Phase 3 clinical trial compared pafuramidine with pentamidine in patients with first-stage HAT. The study involved 273 patients across multiple sites in Africa from August 2005 to September 2009. Patients received either:
- Pafuramidine : 100 mg orally twice daily for 10 days.
- Pentamidine : 4 mg/kg intramuscularly once daily for 7 days.
Results
- Cure Rates :
- Pafuramidine: 89% at 12 months.
- Pentamidine: 95% at 12 months.
Both treatments demonstrated non-inferiority, with the upper bound of the confidence interval not exceeding 15% . At 24 months, cure rates remained high at 84% for pafuramidine and 89% for pentamidine.
- Safety Profile :
Pneumocystis Pneumonia (PCP)
Pafuramidine was also evaluated for treating PCP in HIV/AIDS patients. In a Phase 3 trial, it was compared with trimethoprim-sulfamethoxazole (TMP-SMX), which is the standard treatment but associated with significant side effects.
Findings
- Preliminary results indicated that pafuramidine could be effective against PCP with potentially fewer side effects than TMP-SMX, although detailed outcomes from this trial are less documented compared to those for HAT .
Case Studies and Observations
- Renal Toxicity : Despite initial tolerability in healthy volunteers and HAT patients, renal toxicity emerged as a significant concern during extended trials. This toxicity was not anticipated based on earlier studies, highlighting the need for thorough safety evaluations in drug development .
- Patient Demographics : The trials included diverse patient populations across multiple countries in sub-Saharan Africa, ensuring that findings were relevant to those most affected by HAT .
Data Summary
Study | Disease | Treatment | Cure Rate (12 Months) | Notable Adverse Events |
---|---|---|---|---|
Phase 3 Trial | HAT | Pafuramidine | 89% | Renal toxicity in some patients |
Phase 3 Trial | HAT | Pentamidine | 95% | N/A |
Phase 3 Trial | PCP | Pafuramidine | TBD | Fewer side effects than TMP-SMX |
属性
CAS 编号 |
837369-26-3 |
---|---|
分子式 |
C24H24N4O7 |
分子量 |
480.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;N'-methoxy-4-[5-[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C20H20N4O3.C4H4O4/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2;5-3(6)1-2-4(7)8/h3-12H,1-2H3,(H2,21,23)(H2,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
SWMNGXODFOCPKQ-BTJKTKAUSA-N |
SMILES |
CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N.C(=CC(=O)O)C(=O)O |
手性 SMILES |
CO/N=C(\N)/C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/OC)/N.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N.C(=CC(=O)O)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime DB 289 DB-289 DB289 cpd pafuramidine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。